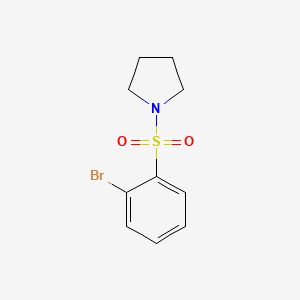

1-((2-Bromophenyl)sulfonyl)pyrrolidine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(2-bromophenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c11-9-5-1-2-6-10(9)15(13,14)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLBBXUUEOJCKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649727 | |

| Record name | 1-(2-Bromobenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929000-58-8 | |

| Record name | 1-(2-Bromobenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-((2-Bromophenyl)sulfonyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-((2-Bromophenyl)sulfonyl)pyrrolidine is a synthetic organic compound featuring a pyrrolidine ring linked to a 2-bromophenyl group via a sulfonamide bridge. This structure is of interest to medicinal chemists and drug discovery professionals due to the established biological significance of both the pyrrolidine and aryl sulfonamide moieties. The pyrrolidine scaffold is a common feature in numerous natural products and FDA-approved drugs, valued for its ability to introduce three-dimensional complexity into molecular structures. Similarly, the aryl sulfonamide group is a well-known pharmacophore present in a wide array of therapeutic agents.

This technical guide aims to provide a comprehensive overview of the chemical properties, synthesis, and characterization of this compound. However, it is important to note that publicly available information on this specific molecule is limited. While general properties can be inferred from its structure, detailed experimental data remains largely unpublished in peer-reviewed literature. This document compiles the available information and provides a framework for future research and development.

Chemical Properties and Data

Currently, detailed experimental data for this compound, such as melting point, boiling point, and solubility, are not available in published scientific literature. The data presented below is based on information available from chemical suppliers and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrNO₂S | [1] |

| Molecular Weight | 290.18 g/mol | [1] |

| CAS Number | 379476-58-3 | |

| Appearance | Not Reported | |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Not Reported |

Synthesis and Experimental Protocols

A definitive, peer-reviewed experimental protocol for the synthesis of this compound is not currently available in the public domain. However, a general synthetic approach can be proposed based on established methods for the synthesis of N-arylsulfonylpyrrolidines.

Proposed Synthetic Pathway

The most probable synthetic route involves the reaction of pyrrolidine with 2-bromobenzenesulfonyl chloride in the presence of a base. This is a standard method for the formation of sulfonamides.

Reaction:

General Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of pyrrolidine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1-1.5 equivalents).

-

Addition of Sulfonyl Chloride: Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified period (typically 2-16 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Diagram of the Proposed Synthetic Workflow:

References

An In-depth Technical Guide to the Synthesis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 1-((2-Bromophenyl)sulfonyl)pyrrolidine, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the preparation of the key intermediate, 2-bromobenzenesulfonyl chloride, followed by its reaction with pyrrolidine. This document details the experimental protocols, quantitative data, and logical workflow for the synthesis of this compound.

Core Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the synthesis of 2-bromobenzenesulfonyl chloride from 2-bromoaniline via a diazotization and sulfonyl chlorination reaction. The subsequent step is the sulfonamide formation through the reaction of 2-bromobenzenesulfonyl chloride with pyrrolidine.

An In-Depth Technical Guide on the Reaction of (2-Bromophenyl)sulfonyl Chloride and Pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-((2-bromophenyl)sulfonyl)pyrrolidine through the reaction of (2-bromophenyl)sulfonyl chloride and pyrrolidine. This document details the reaction's core principles, experimental protocols, and the significance of the resulting compound in the landscape of medicinal chemistry and drug development.

Introduction

The synthesis of sulfonamides represents a cornerstone of modern medicinal chemistry. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, exhibiting activities ranging from antibacterial to anticancer. The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is another privileged scaffold in drug discovery, known to impart favorable physicochemical properties such as improved solubility and metabolic stability. The strategic combination of these two moieties in this compound creates a versatile chemical entity with significant potential for further elaboration in drug design and development programs.

This guide will delve into the specifics of the reaction between (2-bromophenyl)sulfonyl chloride and pyrrolidine, providing a foundation for its application in research and development.

Reaction Overview and Mechanism

The reaction of (2-bromophenyl)sulfonyl chloride with pyrrolidine is a classic example of a nucleophilic acyl substitution at a sulfonyl group. In this reaction, the lone pair of electrons on the nitrogen atom of the highly nucleophilic pyrrolidine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is typically followed by the elimination of a chloride ion, forming the stable sulfonamide bond. The presence of a base is generally required to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.

Reaction Scheme:

The general mechanism can be visualized as a two-step process: nucleophilic attack followed by elimination.

Experimental Protocols

Synthesis of (2-Bromophenyl)sulfonyl Chloride

A common route for the synthesis of aryl sulfonyl chlorides is the diazotization of the corresponding aniline followed by a Sandmeyer-type reaction. A patent describes a method for synthesizing 2-bromobenzenesulfonyl chloride from 2-bromoaniline with high yields.[1]

Experimental Protocol:

-

Step 1: Diazotization: 2-Bromoaniline (1 mol) is added to a mixture of hydrochloric acid (4 mol) and water. The mixture is cooled to between -5°C and 0°C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 0°C. Subsequently, an aqueous solution of zinc chloride is added, keeping the temperature between 0°C and 5°C. The resulting solid diazonium salt is filtered, washed with dilute acid and a small amount of cold methanol, and then dried.

-

Step 2: Sulfonyl Chlorination: The dried diazonium salt is then reacted with a solution of thionyl chloride containing a catalytic amount of cuprous chloride or cupric chloride to yield 2-bromobenzenesulfonyl chloride.

Quantitative Data for (2-Bromophenyl)sulfonyl Chloride Synthesis:

| Parameter | Value | Reference |

| Starting Material | 2-Bromoaniline | [1] |

| Yield | 82.4% - 84.1% | [1] |

Synthesis of this compound

The following is a generalized experimental protocol for the reaction of (2-bromophenyl)sulfonyl chloride with pyrrolidine, based on standard procedures for sulfonamide formation.

Materials:

-

(2-Bromophenyl)sulfonyl chloride

-

Pyrrolidine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

A suitable base (e.g., triethylamine, pyridine, or an excess of pyrrolidine)

-

Hydrochloric acid (HCl) solution (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.1 to 2.0 equivalents) and the base (if not using excess pyrrolidine, 1.1 to 1.5 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve (2-bromophenyl)sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred pyrrolidine solution over a period of 15-30 minutes, ensuring the temperature remains at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (typically 2-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water or a dilute HCl solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by techniques such as column chromatography on silica gel or recrystallization to afford the pure product.

Note: The exact reaction time, temperature, and equivalents of reagents may need to be optimized to achieve the best yield and purity.

Data Presentation

As specific quantitative data for the reaction of (2-bromophenyl)sulfonyl chloride with pyrrolidine is not available in the cited literature, the following table presents a template for recording experimental data.

| Parameter | Value |

| Molar Ratio of Pyrrolidine to Sulfonyl Chloride | |

| Solvent | |

| Base | |

| Reaction Temperature (°C) | |

| Reaction Time (h) | |

| Yield (%) | |

| Melting Point (°C) | |

| Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |

Mandatory Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

References

Physical and chemical characteristics of 1-((2-Bromophenyl)sulfonyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-((2-Bromophenyl)sulfonyl)pyrrolidine. It includes key physicochemical data, a general synthetic pathway, and an exploration of the potential biological significance of the broader class of pyrrolidine-containing compounds.

Core Physicochemical Characteristics

This compound is a chemical compound with the molecular formula C10H12BrNO2S.[1] The following table summarizes its key physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C10H12BrNO2S | [1] |

| Molecular Weight | 290.177 g/mol | [1] |

| CAS Number | 379533-34-7 | Inferred from supplier data |

| MDL Number | MFCD09258650 | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published in readily accessible literature, a general and widely applicable method for the synthesis of N-arylsulfonylpyrrolidines can be described. This typically involves the reaction of a pyrrolidine with an appropriate arylsulfonyl chloride in the presence of a base.

General Synthesis of N-Arylsulfonylpyrrolidines

Objective: To synthesize an N-arylsulfonylpyrrolidine derivative from pyrrolidine and an arylsulfonyl chloride.

Materials:

-

Pyrrolidine

-

2-Bromobenzenesulfonyl chloride

-

Anhydrous dichloromethane (DCM) or similar aprotic solvent

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, addition funnel, magnetic stirrer, etc.)

-

Equipment for extraction and purification (separatory funnel, rotary evaporator, column chromatography apparatus)

Procedure:

-

Reaction Setup: A solution of pyrrolidine in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C).

-

Addition of Base: Triethylamine is added to the stirred solution.

-

Addition of Sulfonyl Chloride: A solution of 2-bromobenzenesulfonyl chloride in anhydrous dichloromethane is added dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-16 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is washed sequentially with water and saturated aqueous sodium bicarbonate solution. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure this compound.

-

Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Biological Context and Potential Significance

The pyrrolidine ring is a significant structural motif found in a wide array of biologically active compounds, including natural products and synthetic drugs.[2][3][4] This five-membered nitrogen-containing heterocycle is a key component of the amino acid proline and is present in numerous alkaloids with diverse pharmacological activities.[5][6]

While specific biological activities for this compound are not extensively documented, the broader class of pyrrolidine derivatives has been investigated for various therapeutic applications.[4][7] The incorporation of a sulfonyl group attached to the pyrrolidine nitrogen can influence the molecule's physicochemical properties, such as its lipophilicity and hydrogen bonding capacity, which in turn can affect its biological activity.

Research into related pyrrolidine sulfonamide structures has explored their potential as inhibitors of various enzymes and as agents with antimicrobial, antiviral, and anticancer properties.[4] For instance, certain pyrrolidine derivatives have been studied as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of diabetes.[4]

The logical progression from a lead compound containing a pyrrolidine scaffold to a potential drug candidate often involves systematic structural modifications to optimize its activity and pharmacokinetic profile.

Caption: A conceptual flowchart for the development of drugs based on a pyrrolidine core structure.

Given the prevalence of the pyrrolidine scaffold in medicinal chemistry, this compound represents a compound of interest for further investigation in drug discovery programs. Its synthesis is feasible through established chemical methods, and its biological activity remains an area for future exploration.

References

- 1. 1-[(2-Bromophenyl)sulphonyl]pyrrolidine [m.chemicalbook.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. enamine.net [enamine.net]

In-depth Technical Guide on 1-(2-Bromophenylsulfonyl)pyrrolidine (CAS 929000-58-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves to provide a comprehensive overview of the chemical entity identified by CAS number 929000-58-8. The compound is chemically named 1-(2-Bromophenylsulfonyl)pyrrolidine. Despite extensive searches of scientific literature and chemical databases, publicly available information regarding the biological activity, experimental protocols, and specific signaling pathways associated with this compound is exceedingly limited. This document summarizes the available chemical and structural information and clarifies the current knowledge gaps.

Chemical Identity and Physical Properties

The compound with CAS number 929000-58-8 is an organic molecule with the systematic name 1-(2-Bromophenylsulfonyl)pyrrolidine. It is primarily categorized as a building block or chemical intermediate used in organic synthesis.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value |

| CAS Number | 929000-58-8 |

| IUPAC Name | 1-[(2-bromophenyl)sulfonyl]pyrrolidine |

| Molecular Formula | C₁₀H₁₂BrNO₂S |

| Molecular Weight | 290.18 g/mol |

Structural Information

The molecular structure of 1-(2-Bromophenylsulfonyl)pyrrolidine consists of a pyrrolidine ring attached to a sulfonyl group, which is in turn bonded to a brominated phenyl group at the ortho position.

Chemical Structure:

Potential Research Areas for 2-Bromophenyl Sulfonylpyrrolidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the promising, yet underexplored, chemical space of 2-bromophenyl sulfonylpyrrolidine derivatives. By dissecting the synthesis, potential biological activities, and therapeutic targets of structurally related compounds, we delineate key research avenues for this novel molecular scaffold. This document provides a framework for initiating research programs aimed at discovering new therapeutic agents based on this core structure.

Synthesis of the Core Scaffold and Derivatives

The foundational step in exploring this chemical class is the efficient synthesis of the core molecule, N-(2-bromophenylsulfonyl)pyrrolidine, and its subsequent diversification. While a specific protocol for this exact molecule is not extensively documented, a reliable synthetic strategy can be extrapolated from established methods for the synthesis of sulfonamides and N-arylsulfonylpyrrolidines. The proposed pathway involves a two-step process: the synthesis of the key precursor, 2-bromobenzenesulfonyl chloride, followed by its reaction with pyrrolidine.

Synthesis of 2-Bromobenzenesulfonyl Chloride

A robust method for the preparation of 2-bromobenzenesulfonyl chloride involves the diazotization of 2-bromoaniline followed by a sulfonyl chlorination reaction.[1][2]

Experimental Protocol:

-

Diazotization: 2-bromoaniline (1.0 eq) is added to a solution of hydrochloric acid and water. The mixture is cooled to -5°C. An aqueous solution of sodium nitrite (1.05 eq) is added dropwise, maintaining the temperature below 0°C. Subsequently, an aqueous solution of sodium fluoroborate (1.2 eq) is added, again keeping the temperature below 0°C. The resulting precipitate, the diazonium fluoroborate salt, is filtered, washed with cold dilute acid and a small amount of cold methanol, and then dried.[2]

-

Sulfonyl Chlorination: Thionyl chloride (2.0 eq) is added dropwise to water and cooled to approximately 0°C. A catalytic amount of cuprous chloride (0.01 eq) is added, and the mixture is cooled to -5°C. The previously prepared diazonium fluoroborate salt is added in portions, maintaining the temperature between -5°C and 0°C. The reaction is allowed to proceed overnight at this temperature.[2]

-

Work-up and Purification: The reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with 10% sodium carbonate solution, water, and finally with a saturated brine solution. After drying over anhydrous magnesium sulfate, the solvent is concentrated under reduced pressure. The crude product is purified by crystallization from a suitable solvent system to yield pure 2-bromobenzenesulfonyl chloride.[2]

Synthesis of N-(2-Bromophenylsulfonyl)pyrrolidine

The final step involves the sulfonylation of pyrrolidine with the prepared 2-bromobenzenesulfonyl chloride. This is a standard procedure for the formation of sulfonamides.

Experimental Protocol:

-

Reaction Setup: To a solution of pyrrolidine (1.2 eq) in a suitable solvent such as dichloromethane or toluene, is added a base, for instance, triethylamine or pyridine (1.5 eq), and the mixture is cooled to 0°C in an ice bath.

-

Addition of Sulfonyl Chloride: A solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in the same solvent is added dropwise to the cooled pyrrolidine solution.

-

Reaction Progression: The reaction mixture is stirred at room temperature for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed in vacuo. The resulting crude product can be purified by column chromatography on silica gel to afford the desired N-(2-bromophenylsulfonyl)pyrrolidine.

Potential Therapeutic Areas and Biological Targets

Based on the known biological activities of structurally similar pyrrolidine and sulfonamide derivatives, several key research areas emerge as highly promising for 2-bromophenyl sulfonylpyrrolidine compounds.

Oncology

The sulfonamide group is a well-established pharmacophore in oncology, present in numerous approved drugs. The pyrrolidine ring also contributes to the anticancer activity of various compounds.[3]

Rationale: CDK9 is a key regulator of transcriptional elongation and a promising target in cancer therapy, particularly in MYC-driven malignancies.[4][5][6][7] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, inducing apoptosis in cancer cells.[6] Several heterocyclic compounds bearing a sulfonamide moiety have shown potent CDK9 inhibitory activity.[4]

Proposed Research:

-

Synthesize a library of 2-bromophenyl sulfonylpyrrolidine derivatives with modifications on the pyrrolidine ring and explore their CDK9 inhibitory potential.

-

Evaluate the antiproliferative activity of these compounds against a panel of cancer cell lines, particularly those with high MYC expression.

Signaling Pathway:

Caption: CDK9 Inhibition Pathway.

Neurodegenerative Diseases

The pyrrolidine scaffold is present in numerous compounds targeting the central nervous system. The exploration of 2-bromophenyl sulfonylpyrrolidine derivatives in the context of neurodegenerative diseases like Alzheimer's disease is a promising avenue.

Rationale: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[8][9] Brominated sulfonamide derivatives have demonstrated inhibitory activity against these enzymes.[8]

Proposed Research:

-

Screen 2-bromophenyl sulfonylpyrrolidine derivatives for their inhibitory activity against both AChE and BChE.

-

Investigate the structure-activity relationship (SAR) to optimize potency and selectivity.

Quantitative Data from a Related Study:

The following table presents IC50 values for a series of brominated N-(2-ethoxyphenyl)benzenesulfonamide derivatives against AChE and BChE, providing a benchmark for potential activity.[8]

| Compound | R-group | AChE IC50 (µM) | BChE IC50 (µM) |

| 6d | 2-Bromoethyl | > 100 | 45.31 ± 0.17 |

| 6k | 2-Chlorobenzyl | 78.62 ± 0.12 | 42.21 ± 0.25 |

| Eserine | (Reference) | 0.04 ± 0.0001 | 0.85 ± 0.0001 |

Pain and Inflammation

Rationale: Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[10] Inhibition of MAGL elevates 2-AG levels, leading to analgesic and anti-inflammatory effects. Heterocyclic compounds, including those with sulfonamide moieties, are being explored as MAGL inhibitors.[11][12][13]

Proposed Research:

-

Evaluate the inhibitory potential of 2-bromophenyl sulfonylpyrrolidine derivatives against human MAGL.

-

Assess the selectivity of active compounds against other serine hydrolases, such as fatty acid amide hydrolase (FAAH).

-

Investigate the in vivo efficacy of lead compounds in preclinical models of pain and inflammation.

Experimental Workflow for Screening:

Caption: Drug Discovery Workflow.

Key Experimental Protocols

In Vitro Cholinesterase Inhibition Assay

This assay is based on the Ellman's method, which measures the production of thiocholine from the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE).

Protocol:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) solution in buffer.

-

Substrate solution: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) in buffer.

-

Enzyme solution: AChE (from electric eel) or BChE (from equine serum) in buffer.

-

Test compound solutions at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

-

Add the enzyme solution to each well and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding the substrate solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vitro CDK9/Cyclin T1 Kinase Assay

This assay measures the phosphorylation of a substrate by CDK9.

Protocol:

-

Reagents:

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Recombinant human CDK9/Cyclin T1 enzyme.

-

Substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II).

-

[γ-³³P]ATP.

-

Test compound solutions at various concentrations.

-

-

Assay Procedure:

-

In a 96-well filter plate, combine the assay buffer, substrate, and test compound.

-

Add the CDK9/Cyclin T1 enzyme and allow to incubate for 10-20 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate for a defined period (e.g., 2 hours) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Wash the filter plate to remove unincorporated ATP.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Determine the amount of phosphorylation for each inhibitor concentration.

-

Calculate the percentage of inhibition and the IC50 value as described for the cholinesterase assay.

-

Conclusion

The 2-bromophenyl sulfonylpyrrolidine scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the precedence of biological activity in related compound classes strongly suggest that derivatives of this core structure could yield potent and selective modulators of key biological targets in oncology, neurodegenerative diseases, and inflammatory conditions. The experimental protocols and research directions outlined in this guide provide a solid foundation for initiating discovery programs in this exciting area of medicinal chemistry. The systematic exploration of the structure-activity relationships will be crucial in unlocking the full therapeutic potential of this novel chemical entity.

References

- 1. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 2. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Brominated 2-Phenitidine Derivatives as Valuable Inhibitors of Cholinesterases for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2024088922A1 - Heterocyclic compounds as inhibitors of monoacylglycerol lipase (magl) - Google Patents [patents.google.com]

- 12. Heterocyclic Compounds as Monoacylglycerol Lipase (MAGL) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of N-Arylsulfonylpyrrolidines: A Journey from Discovery to Therapeutic Promise

An in-depth exploration of the N-arylsulfonylpyrrolidine scaffold, a privileged structural motif in medicinal chemistry, from its early synthetic origins to its emergence as a versatile core in the development of novel therapeutic agents. This guide details its history, synthesis, and the structure-activity relationships that have defined its journey in drug discovery.

Introduction

The N-arylsulfonylpyrrolidine core is a prominent heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique three-dimensional structure, arising from the non-planar nature of the pyrrolidine ring, combined with the electronic properties of the arylsulfonyl group, has made it a valuable building block in the design of compounds targeting a diverse array of biological targets. This technical guide provides a comprehensive overview of the discovery and history of N-arylsulfonylpyrrolidines, detailing key milestones in their synthesis and therapeutic applications.

Early Developments and Synthetic Strategies

While a singular, definitive "discovery" of the N-arylsulfonylpyrrolidine scaffold is not readily apparent in the historical literature, its origins can be traced back to the broader exploration of sulfonamides and N-substituted pyrrolidines in the early to mid-20th century. The initial synthesis of this core was likely a result of fundamental organic chemistry research rather than a targeted effort in drug discovery.

The primary and most straightforward method for the synthesis of N-arylsulfonylpyrrolidines involves the reaction of pyrrolidine with an appropriately substituted arylsulfonyl chloride in the presence of a base. This nucleophilic substitution reaction is robust and allows for the facile introduction of a wide variety of substituents on the aromatic ring, enabling extensive structure-activity relationship (SAR) studies.

A generalized experimental protocol for the synthesis of N-arylsulfonylpyrrolidines is as follows:

Experimental Protocol: General Synthesis of N-Arylsulfonylpyrrolidines

-

Dissolution: Pyrrolidine is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

-

Base Addition: An organic or inorganic base (e.g., triethylamine, pyridine, or potassium carbonate) is added to the solution to act as an acid scavenger.

-

Cooling: The reaction mixture is typically cooled in an ice bath to control the exothermic nature of the reaction.

-

Arylsulfonyl Chloride Addition: The desired arylsulfonyl chloride, dissolved in the same solvent, is added dropwise to the cooled pyrrolidine solution.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored for completion using techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is washed with water and brine to remove the base and any water-soluble byproducts.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization to yield the pure N-arylsulfonylpyrrolidine.

This fundamental synthetic route has been adapted and refined over the years to accommodate a wider range of functional groups and to improve yields and purity.

Emergence in Medicinal Chemistry: Targeting Diverse Pathologies

The versatility of the N-arylsulfonylpyrrolidine scaffold became evident as researchers began to explore its potential in various therapeutic areas. The ability to readily modify both the arylsulfonyl and pyrrolidine moieties allowed for the fine-tuning of physicochemical properties and biological activity.

Anticancer Activity

One of the significant areas where N-arylsulfonylpyrrolidines have shown promise is in oncology. For instance, a series of N-ethyl-N-methyl benzenesulfonamides featuring a 5-amino-3-cyano-2-oxopyrrolidine core demonstrated antiproliferative activity against the MCF-7 breast cancer cell line.[1] Docking studies suggested that these compounds bind to dihydrofolate reductase (DHFR), an enzyme crucial for cell proliferation.[1]

Enzyme Inhibition

The N-arylsulfonylpyrrolidine motif has been incorporated into inhibitors of various enzymes. While direct examples for the pyrrolidine core are less prevalent in early literature, the closely related N-arylsulfonylpiperidines have been extensively studied as matrix metalloproteinase (MMP) inhibitors for the treatment of osteoarthritis.[2] These studies highlight the potential of the N-arylsulfonyl-heterocycle combination to interact with the active sites of enzymes.

Structure-Activity Relationship (SAR) Studies

The development of N-arylsulfonylpyrrolidine-based compounds has been heavily reliant on systematic SAR studies. These investigations have provided valuable insights into the structural requirements for potent and selective biological activity.

Key areas of SAR exploration include:

-

Substitution on the Aryl Ring: The nature, position, and number of substituents on the phenyl ring of the arylsulfonyl group have a profound impact on activity. Electron-withdrawing and electron-donating groups can modulate the electronic properties of the sulfonamide and influence binding interactions with biological targets.

-

Substitution on the Pyrrolidine Ring: Modifications to the pyrrolidine ring, such as the introduction of substituents or its incorporation into more complex fused ring systems, can alter the compound's conformation and steric profile, leading to changes in potency and selectivity.

The following table summarizes representative quantitative data for N-arylsulfonyl-containing compounds, illustrating the impact of structural modifications on biological activity.

| Compound Class | Target | Representative Compound | IC50/EC50 | Reference |

| N-substituted 4-arylsulfonylpiperidine-4-hydroxamic Acids | Matrix Metalloproteinases (MMPs) | Derivative 55 | Potent and selective MMP inhibitor | [2] |

| N-arylsulfonylimidazolidinones | Human Tumor Cell Lines (A549, KATO III, K562) | N-(2-chloroacetyl)-6-(2-oxo-4-phenylimidazolidin-1-ylsulfonyl)-3,4-dihydroquinoline-1(2H)-carboxamide | Comparable to doxorubicin | [3] |

| N-ethyl-N-methyl benzenesulfonamides with 2-oxopyrrolidine core | MCF-7 (Breast Cancer Cell Line) | Derivative 57 | 62.53 µM | [1] |

Logical Workflow for N-Arylsulfonylpyrrolidine Drug Discovery

The process of discovering and developing new drugs based on the N-arylsulfonylpyrrolidine scaffold typically follows a structured workflow, as illustrated in the diagram below.

Signaling Pathways and Mechanisms of Action

The specific signaling pathways modulated by N-arylsulfonylpyrrolidines are dependent on their biological target. For instance, in the context of cancer, if a compound inhibits a particular kinase, it would interfere with the downstream signaling cascade regulated by that kinase, potentially leading to apoptosis or cell cycle arrest. The diagram below illustrates a generalized signaling pathway that could be inhibited by a hypothetical N-arylsulfonylpyrrolidine-based kinase inhibitor.

Conclusion

The N-arylsulfonylpyrrolidine scaffold has evolved from a simple heterocyclic structure to a highly valued core in modern drug discovery. Its synthetic tractability and the ability to finely tune its properties through chemical modification have cemented its place in the medicinal chemist's toolbox. While the early history of this scaffold is intertwined with the fundamental development of organic synthesis, its more recent applications in targeting a range of diseases underscore its therapeutic potential. Future research will undoubtedly continue to uncover novel biological activities and refine the design of N-arylsulfonylpyrrolidine-based compounds, paving the way for the development of next-generation therapeutics.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure--activity relationship studies of novel arylsulfonylimidazolidinones for their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Exploration of 1-((2-Bromophenyl)sulfonyl)pyrrolidine: A Technical Whitepaper

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive theoretical analysis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine, a molecule of interest in medicinal chemistry. In the absence of direct empirical studies on this specific compound, this whitepaper synthesizes data from analogous structures to predict its physicochemical properties, spectroscopic signature, and potential biological interactions. Detailed hypothetical experimental protocols and computational methodologies are presented to guide future research and characterization of this compound.

Introduction

The pyrrolidine ring is a fundamental scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a valuable component in drug design. Similarly, the arylsulfonamide moiety is a well-established pharmacophore known for its diverse biological activities, including antimicrobial and anticancer properties. The combination of these two fragments in this compound suggests a molecule with significant potential for biological activity, warranting a thorough theoretical investigation. This whitepaper aims to provide a foundational understanding of this compound by extrapolating from known data of structurally related molecules.

Predicted Physicochemical and Structural Properties

Based on the analysis of similar N-arylsulfonylpyrrolidines, a set of predicted physicochemical and structural parameters for this compound has been compiled. These values serve as a baseline for future experimental and computational validation.

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C10H12BrNO2S | Direct Calculation |

| Molecular Weight | 290.18 g/mol | Direct Calculation |

| XLogP3 | ~2.5 - 3.0 | Analogy with similar sulfonamides |

| Hydrogen Bond Donors | 0 | Structural Inspection |

| Hydrogen Bond Acceptors | 2 (Oxygen atoms) | Structural Inspection |

| Rotatable Bonds | 2 | Structural Inspection |

Table 1: Predicted Physicochemical Properties of this compound

The three-dimensional structure of this compound is predicted to adopt a conformation where the pyrrolidine ring is in an envelope or twisted conformation. The geometry around the sulfur atom is expected to be tetrahedral. The bond lengths and angles are predicted based on crystallographic data of 1-[(4-methylbenzene)sulfonyl]pyrrolidine.

| Parameter | Predicted Value | Basis of Prediction |

| S=O Bond Length | ~1.43 Å | Crystallographic data of analogous compounds |

| S-N Bond Length | ~1.63 Å | Crystallographic data of analogous compounds |

| S-C (aryl) Bond Length | ~1.77 Å | Crystallographic data of analogous compounds |

| N-S-C Bond Angle | ~107° | Crystallographic data of analogous compounds |

| O-S-O Bond Angle | ~120° | Crystallographic data of analogous compounds |

Table 2: Predicted Structural Parameters of this compound

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for this compound involves the reaction of 2-bromobenzenesulfonyl chloride with pyrrolidine. The following section details a hypothetical experimental protocol for this synthesis.

Synthesis of this compound

Reaction Scheme:

2-Bromobenzenesulfonyl chloride + Pyrrolidine → this compound + HCl

Materials:

-

2-Bromobenzenesulfonyl chloride (1.0 eq)

-

Pyrrolidine (1.2 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Dissolve 2-bromobenzenesulfonyl chloride in dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve pyrrolidine and triethylamine in dichloromethane.

-

Add the pyrrolidine solution dropwise to the cooled 2-bromobenzenesulfonyl chloride solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Collect the fractions containing the desired product and evaporate the solvent to yield this compound.

Caption: Proposed workflow for the synthesis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on characteristic values for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.2 - 8.0 | Multiplets |

| N-CH2 (pyrrolidine) | 3.2 - 3.6 | Triplet or Multiplet |

| C-CH2-C (pyrrolidine) | 1.8 - 2.2 | Multiplet |

Table 3: Predicted ¹H NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Br | ~120 |

| Aromatic C-S | ~140 |

| Other Aromatic C | 125 - 135 |

| N-CH2 (pyrrolidine) | 45 - 50 |

| C-CH2-C (pyrrolidine) | 20 - 25 |

Table 4: Predicted ¹³C NMR Data for this compound

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3050 - 3150 |

| Aliphatic C-H stretch | 2850 - 3000 |

| S=O asymmetric stretch | 1330 - 1370 |

| S=O symmetric stretch | 1140 - 1180 |

| S-N stretch | 900 - 950 |

| C-Br stretch | 500 - 600 |

Table 5: Predicted FT-IR Data for this compound

Mass Spectrometry (MS)

The electron ionization mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 290 and 292 with approximately equal intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation patterns for arylsulfonamides include the loss of SO₂ (64 Da) and cleavage of the S-N bond.

Theoretical Computational Studies Protocol

To gain deeper insights into the electronic structure, reactivity, and potential biological interactions of this compound, the following computational studies are recommended.

Density Functional Theory (DFT) Calculations

Objective: To determine the optimized geometry, electronic properties (HOMO-LUMO energies, electrostatic potential), and vibrational frequencies.

Methodology:

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Functional: B3LYP or ωB97X-D.

-

Basis Set: 6-311++G(d,p) for all atoms.

-

Calculations:

-

Geometry optimization to find the lowest energy conformer.

-

Frequency calculation to confirm a true minimum (no imaginary frequencies) and to predict the IR spectrum.

-

Calculation of molecular orbitals (HOMO, LUMO) to assess electronic reactivity.

-

Natural Bond Orbital (NBO) analysis to study charge distribution and intramolecular interactions.

-

Molecular Docking

Objective: To predict the binding mode and affinity of the compound to a relevant biological target.

Methodology:

-

Target Selection: Identify a potential protein target based on the pharmacological profile of similar sulfonamides (e.g., carbonic anhydrase, kinases, etc.).

-

Software: AutoDock, Glide, or GOLD.

-

Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.

-

Receptor Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB), remove water molecules, add hydrogen atoms, and define the binding site.

-

Docking Simulation: Perform docking calculations to predict the binding poses and estimate the binding affinity (docking score).

-

Analysis: Analyze the predicted binding interactions (hydrogen bonds, hydrophobic interactions, etc.).

Caption: Recommended workflow for computational studies on this compound.

Hypothetical Signaling Pathway Involvement

Given the prevalence of sulfonamides as inhibitors of various enzymes, it is plausible that this compound could interfere with cellular signaling pathways. For illustrative purposes, a hypothetical pathway involving the inhibition of a generic kinase is presented below.

Caption: Hypothetical inhibition of a kinase signaling pathway by the title compound.

Conclusion

This technical whitepaper provides a foundational theoretical framework for the study of this compound. By leveraging data from analogous compounds, we have predicted its key physicochemical, structural, and spectroscopic properties. Furthermore, detailed protocols for its synthesis and computational analysis have been outlined to facilitate future empirical research. The presented information is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, accelerating the exploration of this promising molecule. Experimental validation of these theoretical predictions is the essential next step in elucidating the true potential of this compound.

References

Methodological & Application

Application Note: Synthesis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine

Introduction

1-((2-Bromophenyl)sulfonyl)pyrrolidine is a valuable intermediate in organic and medicinal chemistry. Its structure is notably a key component in the development of novel therapeutic agents. Specifically, it serves as a crucial building block in the synthesis of compounds such as SUVN-502 (also known as 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole), a potent and selective serotonin 6 (5-HT6) receptor antagonist investigated for the potential treatment of Alzheimer's disease[1]. The synthesis protocol detailed herein describes a standard and efficient method for preparing this compound via the sulfonylation of pyrrolidine with 2-bromobenzenesulfonyl chloride.

Chemical Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the secondary amine, pyrrolidine, attacks the electrophilic sulfur atom of 2-bromobenzenesulfonyl chloride, displacing the chloride ion. A base is used to neutralize the hydrochloric acid byproduct.

Figure 1. General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol outlines the synthesis of this compound from its precursor, 2-bromobenzenesulfonyl chloride. The precursor itself can be synthesized from 2-bromoaniline via diazotization and subsequent sulfonyl chlorination reactions[2][3].

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 2-Bromobenzenesulfonyl chloride | 2905-25-1 | C₆H₄BrClO₂S | 255.52 | Solid, M.P. 49-52 °C, moisture sensitive[4] |

| Pyrrolidine | 123-75-1 | C₄H₉N | 71.12 | Liquid, flammable |

| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | Liquid, base, corrosive |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent, volatile |

| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Aqueous solution for workup |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying agent |

Procedure

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobenzenesulfonyl chloride (1.0 eq).

-

Dissolution : Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Cooling : Cool the solution to 0 °C using an ice bath.

-

Addition of Base and Amine : Slowly and simultaneously add triethylamine (1.2 eq) and pyrrolidine (1.1 eq) to the cooled solution. The addition should be done dropwise to control the exothermic reaction.

-

Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching : Upon completion, quench the reaction by adding deionized water.

-

Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying : Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Characterization

The identity and purity of the synthesized 2-bromobenzenesulfonyl chloride precursor can be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. For example, the 1H NMR spectrum in CDCl₃ typically shows signals in the aromatic region between δ 7.49 and 8.23 ppm[5]. The final product, this compound, should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.

Safety Precautions

-

2-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive; handle it in a fume hood under an inert atmosphere[4].

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Pyrrolidine and triethylamine are corrosive and have strong odors.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification process.

Figure 2. Workflow diagram for the synthesis of this compound.

References

- 1. Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 3. Studies on synthesis of 2-bromobenzenesulfonyl chloride | Semantic Scholar [semanticscholar.org]

- 4. Cas 2905-25-1,2-Bromobenzenesulphonyl chloride | lookchem [lookchem.com]

- 5. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

Applications of 1-((2-Bromophenyl)sulfonyl)pyrrolidine in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-((2-Bromophenyl)sulfonyl)pyrrolidine is a versatile building block in organic synthesis, primarily utilized as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The presence of a bromine atom on the phenyl ring offers a reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures. This document provides an overview of its potential applications, focusing on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and includes detailed experimental protocols based on analogous transformations.

Note on Available Data: Extensive literature searches did not yield specific publications detailing the synthetic applications of this compound. The protocols and data presented herein are based on established methods for the cross-coupling of closely related 2-bromoarylsulfonamides. These examples are intended to be illustrative of the potential reactivity of the title compound.

Introduction to Synthetic Utility

The core utility of this compound lies in its 2-bromophenyl moiety. This structural feature is a classic substrate for a variety of transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the C-Br bond, making it amenable to oxidative addition to a low-valent palladium catalyst, which is the key initiating step in many cross-coupling cycles. The pyrrolidine sulfonamide group can also modify the solubility and electronic properties of the molecule and its derivatives.

Two of the most powerful and widely used cross-coupling reactions in modern organic synthesis are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are cornerstones of medicinal chemistry and materials science for their broad functional group tolerance and reliability.

Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. This reaction is a premier method for the construction of biaryl and aryl-heteroaryl linkages, which are common motifs in pharmaceuticals. This compound is an excellent candidate for this transformation, where the bromine atom is replaced by a variety of aryl or heteroaryl groups.

Logical Workflow for Suzuki-Miyaura Coupling

Use of 1-((2-Bromophenyl)sulfonyl)pyrrolidine as a reagent or catalyst

Introduction

1-((2-Bromophenyl)sulfonyl)pyrrolidine is a chemical compound featuring a pyrrolidine ring N-sulfonated with a 2-bromophenyl group.[1] The presence of the arylsulfonyl moiety attached to the pyrrolidine nitrogen suggests its potential utility in organic synthesis, likely as a building block or a reagent in coupling reactions. The bromine atom on the phenyl ring provides a reactive handle for various transformations, such as cross-coupling reactions, while the sulfonamide linkage is a common feature in medicinal chemistry, often imparting specific biological activities or acting as a directing group.

While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of compounds with demonstrated utility in medicinal chemistry and materials science. This document aims to provide an overview of the potential applications and a general protocol for its synthesis, based on established chemical principles and the known reactivity of related compounds.

Potential Applications

Based on the structure of this compound, several potential applications in organic synthesis and drug discovery can be postulated:

-

Intermediate in Cross-Coupling Reactions: The bromo-functionalization on the phenyl ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of substituents at the 2-position of the phenyl ring, leading to the synthesis of diverse molecular scaffolds.

-

Precursor for Biologically Active Molecules: The pyrrolidine ring is a common scaffold in many FDA-approved drugs and natural products.[2][3][4][5] The sulfonamide group is also a well-known pharmacophore. Therefore, this compound could serve as a key intermediate in the synthesis of novel drug candidates. For instance, derivatives of this compound could be explored as inhibitors of various enzymes or as ligands for specific receptors.

-

Building Block in Materials Science: The rigid aromatic and heterocyclic structures within the molecule could be incorporated into larger polymeric or supramolecular assemblies with potential applications in materials science, such as organic electronics or sensor technology.

Synthesis Protocol

A general method for the synthesis of this compound involves the reaction of 2-bromobenzenesulfonyl chloride with pyrrolidine in the presence of a base.

Experimental Workflow

Caption: General workflow for the synthesis of this compound.

Materials

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Bromobenzenesulfonyl chloride | 2905-25-1 | C₆H₄BrClO₂S | 255.52 |

| Pyrrolidine | 123-75-1 | C₄H₉N | 71.12 |

| Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Sodium Sulfate (anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 |

| Silica Gel (for chromatography) | 7631-86-9 | SiO₂ | 60.08 |

Procedure

-

To a solution of pyrrolidine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM) at 0 °C, add a solution of 2-bromobenzenesulfonyl chloride (1.0 eq.) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product, this compound.

Characterization Data

The identity and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Property | Value |

| Molecular Formula | C₁₀H₁₂BrNO₂S |

| Molar Mass | 290.18 g/mol |

| IUPAC Name | This compound |

| InChI Key | CPLBBXUUEOJCKL-UHFFFAOYSA-N |

| CAS Number | 929000-58-8 |

Data obtained from PubChem.[1]

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

2-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive; handle with care.

-

Refer to the Safety Data Sheet (SDS) for each reagent before use.

While direct applications of this compound as a catalyst or a widely used reagent are not yet established in the literature, its structure holds significant promise for its use as a versatile building block in the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. The provided synthesis protocol offers a reliable method for its preparation, opening avenues for further exploration of its chemical reactivity and potential uses.

References

- 1. 1-(2-Bromobenzene-1-sulfonyl)pyrrolidine | C10H12BrNO2S | CID 25632104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Experimental Procedure for the Sulfonation of Pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the N-sulfonation of pyrrolidine. The protocol outlines the reaction of pyrrolidine with a sulfur trioxide-pyridine complex to yield pyrrolidine-N-sulfonic acid, an important zwitterionic intermediate in organic synthesis. This application note includes a comprehensive methodology, a summary of reagents and expected product specifications, and a characterization data summary. The straightforward procedure is suitable for researchers requiring a reliable method for the preparation of this sulfonated heterocyclic compound.

Introduction

Pyrrolidine and its derivatives are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and functional materials. The introduction of a sulfonyl group onto the pyrrolidine nitrogen atom can significantly alter the molecule's physicochemical properties, including its acidity, polarity, and biological activity. N-sulfonated pyrrolidines serve as versatile intermediates in drug discovery and development, appearing in various compounds of medicinal interest. The sulfonation of secondary amines like pyrrolidine is a key transformation in organic synthesis, and the use of a sulfur trioxide-pyridine complex offers a mild and effective method for this purpose.

Experimental Workflow

The experimental workflow for the sulfonation of pyrrolidine is a two-step process involving the reaction of pyrrolidine with a sulfur trioxide-pyridine complex, followed by the isolation and purification of the resulting pyrrolidine-N-sulfonic acid.

Caption: Experimental workflow for the sulfonation of pyrrolidine.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Pyrrolidine | Reagent | Sigma-Aldrich | Freshly distilled before use. |

| Sulfur Trioxide-Pyridine Complex | 97% | Sigma-Aldrich | Store in a desiccator. |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | Use from a solvent purification system or a freshly opened bottle. |

| Diethyl Ether | Anhydrous | Sigma-Aldrich | For precipitation and washing. |

| Celite® | --- | Sigma-Aldrich | For filtration aid. |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

NMR spectrometer

-

FTIR spectrometer

-

Mass spectrometer

Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add freshly distilled pyrrolidine (1.0 g, 14.06 mmol).

-

Dissolve the pyrrolidine in 20 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

-

Addition of Sulfonating Agent:

-

In a separate flask, dissolve sulfur trioxide-pyridine complex (2.46 g, 15.47 mmol, 1.1 eq) in 20 mL of anhydrous DCM.

-

Transfer the sulfur trioxide-pyridine solution to a dropping funnel and add it dropwise to the stirred pyrrolidine solution at 0 °C over a period of 30 minutes.

-

A white precipitate may form during the addition.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) if a suitable staining method is available.

-

-

Work-up and Isolation:

-

Upon completion of the reaction, add 40 mL of anhydrous diethyl ether to the reaction mixture to induce further precipitation of the product.

-

Stir the resulting suspension for 30 minutes.

-

Collect the white solid by vacuum filtration through a Büchner funnel.

-

Wash the solid with two portions of 20 mL of cold diethyl ether to remove any unreacted starting materials and byproducts.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/diethyl ether.

-

Dry the purified white solid under vacuum to obtain the final product, pyrrolidine-N-sulfonic acid.

-

Signaling Pathway/Logical Relationship

The reaction proceeds via a nucleophilic attack of the pyrrolidine nitrogen on the electrophilic sulfur atom of the sulfur trioxide-pyridine complex.

Caption: Logical relationship of the sulfonation reaction.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Results.

| Parameter | Value |

| Pyrrolidine (mass) | 1.0 g |

| Pyrrolidine (moles) | 14.06 mmol |

| Sulfur Trioxide-Pyridine Complex (mass) | 2.46 g |

| Sulfur Trioxide-Pyridine Complex (moles) | 15.47 mmol |

| Molar Ratio (Pyrrolidine:SO3-Pyridine) | 1 : 1.1 |

| Solvent | Anhydrous Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 4 - 6 hours |

| Expected Product | Pyrrolidine-N-sulfonic acid |

| Theoretical Yield | 2.12 g |

| Appearance | White crystalline solid |

Table 2: Characterization Data for Pyrrolidine-N-Sulfonic Acid.

| Analysis | Expected Result |

| ¹H NMR (D₂O, 400 MHz) | δ (ppm): ~3.4 (t, 4H), ~2.0 (p, 4H) |

| ¹³C NMR (D₂O, 100 MHz) | δ (ppm): ~48, ~25 |

| FTIR (KBr, cm⁻¹) | ν: ~1250 (asymmetric SO₂ stretch), ~1050 (symmetric SO₂ stretch), ~2950 (C-H stretch) |

| Mass Spec (ESI-) | m/z: 150.0 [M-H]⁻ |

Conclusion

The protocol described provides a reliable and straightforward method for the N-sulfonation of pyrrolidine using the sulfur trioxide-pyridine complex. This procedure yields the desired pyrrolidine-N-sulfonic acid in good purity and is scalable for various research needs. The resulting product is a valuable building block for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. Proper handling of anhydrous reagents and an inert atmosphere are crucial for optimal results.

Application Notes and Protocols for 1-((2-Bromophenyl)sulfonyl)pyrrolidine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((2-Bromophenyl)sulfonyl)pyrrolidine is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. The inherent structural features of the pyrrolidine ring, such as its three-dimensional nature and ability to form hydrogen bonds, make it a valuable component in the design of novel therapeutic agents.[1][2] The addition of the 2-bromophenylsulfonyl group provides a handle for further chemical modification and can influence the compound's pharmacokinetic and pharmacodynamic properties. This document provides an overview of the applications of this scaffold, with a particular focus on its role in the development of central nervous system (CNS) drug candidates, and includes detailed protocols for its synthesis and biological evaluation.

Application Notes

The primary application of the this compound scaffold in medicinal chemistry has been as a key building block in the discovery of potent and selective ligands for various biological targets. Its utility is highlighted by its incorporation into the structure of SUVN-502, a promising drug candidate for the treatment of Alzheimer's disease.

Serotonin 6 (5-HT6) Receptor Antagonism for Cognitive Disorders

The most prominent application of the this compound core is in the development of 5-HT6 receptor antagonists. The 5-HT6 receptor is predominantly expressed in the CNS and is involved in cognitive processes. Its modulation is a key strategy in the development of treatments for cognitive disorders like Alzheimer's disease.[3]

SUVN-502: A Clinical Candidate

Optimization of a series of 3-(piperazinylmethyl)indole derivatives led to the identification of 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (SUVN-502) as a clinical candidate.[3] This compound, which contains the 1-((2-bromophenyl)sulfonyl) moiety, demonstrates high affinity for the human 5-HT6 receptor and excellent selectivity over a wide range of other receptors and enzymes.[3]

Versatile Scaffold for Drug Discovery

The pyrrolidine ring is a common motif in many FDA-approved drugs and natural products.[4][5] Its non-planar structure allows for the exploration of three-dimensional chemical space, which is crucial for achieving high-affinity and selective binding to biological targets. The this compound scaffold can be considered a "privileged" structure, meaning it is capable of binding to multiple, unrelated classes of proteins. This makes it an attractive starting point for the design of new inhibitors for a variety of enzymes and receptors.

Potential for Other CNS and Non-CNS Applications

While the primary focus has been on 5-HT6 antagonism, derivatives of arylsulfonylpyrrolidines have been explored for other biological activities. The sulfonamide group is a key pharmacophore in a wide range of drugs, including antibacterial and anticancer agents. The pyrrolidine scaffold itself is present in drugs targeting a diverse set of conditions.[6] Therefore, libraries of compounds based on the this compound core could be screened against various targets to identify new lead compounds for different therapeutic areas.

Quantitative Data

The following table summarizes the key quantitative data for SUVN-502, a prominent derivative of this compound.

| Compound | Target | Assay | Value | Reference |

| SUVN-502 | Human 5-HT6 Receptor | Radioligand Binding | Kᵢ = 2.04 nM | [3] |

Experimental Protocols

General Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound from commercially available starting materials.

Materials:

-

Pyrrolidine

-

2-Bromobenzenesulfonyl chloride

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Dissolve pyrrolidine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C under a nitrogen atmosphere.

-

To this stirred solution, add a solution of 2-bromobenzenesulfonyl chloride (1.1 equivalents) in dichloromethane dropwise over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Protocol for 5-HT6 Receptor Binding Assay

This protocol outlines a general procedure for a radioligand binding assay to determine the affinity of test compounds for the 5-HT6 receptor.